4-(3-Iodobenzyl)piperidine
Description
Contextualization within Piperidine (B6355638) and Halogenated Benzylamine (B48309) Chemical Architectures
4-(3-Iodobenzyl)piperidine belongs to a well-established and significant class of heterocyclic compounds. The piperidine moiety, a saturated six-membered ring containing a nitrogen atom, is a prevalent structural motif in numerous natural products and FDA-approved drugs. nih.govwikipedia.org Its conformational flexibility and basic nitrogen atom allow for a wide range of chemical modifications and interactions with biological targets. wikipedia.org
The benzylamine portion of the molecule, specifically the 3-iodobenzyl group, introduces several key features. Halogenation, in this case with iodine, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. cymitquimica.com The position of the iodine atom on the benzene (B151609) ring is crucial for determining the molecule's spatial arrangement and its potential interactions with receptor binding sites. The benzyl (B1604629) group itself provides a critical linkage and spacing element within the molecular structure.
Academic Significance as a Synthetic Intermediate and Molecular Scaffold
In academic research, this compound and its close analogues serve as important building blocks, or synthetic intermediates, for the construction of more complex molecules. The piperidine nitrogen can be readily functionalized, while the iodo-substituted benzene ring is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. peptideweb.com
This compound also functions as a molecular scaffold, providing a core structure upon which new derivatives can be designed and synthesized. Researchers often utilize such scaffolds to explore structure-activity relationships (SAR), systematically modifying different parts of the molecule to understand how these changes affect its biological activity. The this compound framework has been particularly explored in the context of developing ligands for various receptors and transporters in the central nervous system.
While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of similar N-benzylpiperidines typically involve the reaction of piperidine with the corresponding benzyl halide (in this case, 3-iodobenzyl bromide or chloride).
Table 1: Physicochemical Properties of Related Iodobenzylpiperidine Analogues
| Property | 1-(4-Iodobenzyl)piperidine | 1-(3-Iodobenzyl)piperidine |
| CAS Number | 651022-26-3 chemnet.com | 859850-87-6 synquestlabs.com |
| Molecular Formula | C₁₂H₁₆IN chemnet.com | C₁₂H₁₆IN synquestlabs.com |
| Molecular Weight | 301.17 g/mol synquestlabs.com | 301.17 g/mol synquestlabs.com |
| Boiling Point | 306.9°C at 760 mmHg chemnet.com | Not available |
| Density | 1.521 g/cm³ chemnet.com | Not available |
| Refractive Index | 1.61 chemnet.com | Not available |
| Flash Point | 139.4°C chemnet.com | Not available |
This table presents data for the closely related isomers 1-(4-Iodobenzyl)piperidine and 1-(3-Iodobenzyl)piperidine due to the limited availability of specific data for this compound.
Historical Overview of Research Trajectories Pertaining to this compound Analogues and Related Structures
The research trajectory involving structures related to this compound has been significantly driven by the pursuit of novel therapeutic agents and imaging tools for neurological disorders. A substantial body of research has focused on the synthesis and evaluation of radiolabeled analogues for use in techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
For instance, studies have been conducted on radioiodinated compounds such as 4-benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine. nih.govnih.gov These studies aimed to develop radiotracers for imaging specific receptors in the brain, which can aid in the diagnosis and understanding of various diseases. nih.gov The introduction of a radioactive iodine isotope allows for the non-invasive visualization and quantification of target proteins in living organisms.
Furthermore, research into non-radioactive analogues has been prominent. For example, a series of 4,4-disubstituted arylalkylsulfonyl piperidine-based derivatives, including a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analogue, were synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of neurological conditions. nih.gov Another area of investigation has been the development of selective tracers for the dopamine (B1211576) transporter (DAT), where compounds like [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine have been synthesized and evaluated. nih.gov These research efforts underscore the importance of the iodobenzylpiperidine scaffold in medicinal chemistry and neuropharmacology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16IN |
|---|---|
Molecular Weight |
301.17 g/mol |
IUPAC Name |
4-[(3-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16IN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 |
InChI Key |
SPXYRKBEBVDGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Iodobenzyl Piperidine and Its Core Analogues
Key Bond-Forming Reactions for Core Construction
Formation of N-Substituted Amides, Carbamates, and Sulfonamides
The secondary amine of the piperidine (B6355638) ring in 4-(3-Iodobenzyl)piperidine is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted products, including amides, carbamates, and sulfonamides. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
N-Substituted Amides: The formation of N-substituted amides is typically achieved through the reaction of this compound with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with an acyl chloride is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. A variety of acyl chlorides can be employed, allowing for the introduction of diverse acyl groups, from simple alkyl chains to complex aromatic and heterocyclic moieties. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described where various acyl groups like benzoyl, adamantanoyl, and diphenylacetyl were introduced. nih.gov
N-Substituted Carbamates: Carbamates are synthesized by reacting this compound with a chloroformate or an isocyanate. The reaction with a chloroformate proceeds via a nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. When an isocyanate is used, a nucleophilic addition of the piperidine nitrogen to the central carbon of the isocyanate group occurs, yielding the corresponding N-substituted carbamate. For example, the synthesis of a diphenylcarbamoyl derivative of a piperidine-4-(benzylidene-4-carboxylic acid) has been reported. nih.gov
N-Substituted Sulfonamides: The synthesis of N-substituted sulfonamides involves the reaction of this compound with a sulfonyl chloride. This reaction, analogous to acylation, proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the elimination of hydrogen chloride. A base is typically added to scavenge the generated HCl. This method allows for the introduction of various sulfonyl groups, which can significantly impact the biological activity of the resulting molecule.
A summary of reagents for the formation of N-substituted derivatives is presented in the table below.
| Derivative Class | Reagent Example | Reaction Type |
| Amide | Acyl Chloride (e.g., Benzoyl chloride) | Nucleophilic Acyl Substitution |
| Carbamate | Chloroformate (e.g., Ethyl chloroformate) | Nucleophilic Acyl Substitution |
| Carbamate | Isocyanate (e.g., Phenyl isocyanate) | Nucleophilic Addition |
| Sulfonamide | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Nucleophilic Substitution |
Quaternization Reactions for Enhanced Polarity Studies
Quaternization of the piperidine nitrogen in this compound is a valuable strategy for enhancing the compound's polarity. This modification introduces a permanent positive charge, which can be beneficial for studies requiring increased water solubility or for investigating interactions with biological targets that involve charged moieties. The resulting quaternary ammonium (B1175870) salts, or piperidinium (B107235) salts, are typically synthesized by reacting the parent piperidine with an alkyl halide.
The most common alkylating agents for this purpose are methyl iodide and benzyl (B1604629) bromide. The reaction is a straightforward SN2 nucleophilic substitution, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724) or acetone. cdnsciencepub.comresearchgate.net The stereochemistry of the quaternization can be influenced by the nature of the alkylating agent and the substituents on the piperidine ring. For instance, methylation often proceeds via axial attack, whereas benzylation may favor equatorial attack. researchgate.net The formation of diastereomers is possible if the piperidine ring is chiral. The resulting piperidinium salts, such as N-methyl-4-(3-iodobenzyl)piperidinium iodide, can be isolated as stable crystalline solids.
| Alkylating Agent | Product |
| Methyl Iodide | N-Methyl-4-(3-iodobenzyl)piperidinium iodide |
| Benzyl Bromide | N-Benzyl-4-(3-iodobenzyl)piperidinium bromide |
Functionalization of the Piperidine Ring Carbons
Beyond modifications at the nitrogen atom, the carbon skeleton of the piperidine ring in this compound offers opportunities for further functionalization. These modifications can introduce new pharmacophores, alter the conformational preferences of the ring, and fine-tune the compound's biological activity.
Achieving site-selective functionalization of the piperidine ring is a significant challenge in synthetic chemistry. However, various strategies have been developed to introduce substituents at specific positions (C2, C3, or C4).
One powerful approach is the use of transition-metal-catalyzed C-H activation. nih.govthieme-connect.com By employing specific catalysts and directing groups, it is possible to selectively functionalize a particular C-H bond. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 and C4 positions of N-protected piperidines. nih.gov The regioselectivity can often be controlled by the choice of the N-protecting group and the rhodium catalyst. nih.gov For example, C-H functionalization of N-Boc-piperidine can lead to substitution at the C2 position, while the use of N-α-oxoarylacetyl-piperidines can direct functionalization to the C4 position. nih.gov
Another strategy involves the functionalization of a pre-existing double bond within the piperidine ring or its precursor. For example, the catalytic reduction of substituted pyridines can lead to the formation of stereochemically defined piperidines. researchgate.netnih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as a powerful tool for the asymmetric dearomatization of activated pyridines to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.gov
The piperidine ring of this compound can undergo both oxidation and reduction reactions, leading to a variety of new derivatives.
Oxidation: The oxidation of the piperidine ring can lead to the formation of piperidones or open-chain products, depending on the oxidant and reaction conditions. For N-benzylpiperidines, oxidation can occur at the benzylic position or at the carbon atoms of the piperidine ring. Ruthenium tetroxide (RuO4) has been shown to oxidize N-benzylpiperidine at both the endocyclic and exocyclic positions. researchgate.net The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant can also achieve selective oxidation of N-benzylpiperidines. thieme-connect.com Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) can also be used, potentially leading to nitro derivatives or other oxidized products.
Reduction: The reduction of the piperidine ring itself is less common as it is already a saturated heterocycle. However, if the piperidine ring contains a double bond (i.e., a tetrahydropyridine), it can be reduced to the corresponding piperidine. This is often a key step in the synthesis of substituted piperidines from pyridine precursors. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for this transformation. researchgate.netsciencemadness.org Stereoselective reduction of substituted piperidones to the corresponding piperidinols can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) under specific conditions, allowing for the control of the stereochemistry of the newly formed hydroxyl group. google.comnih.gov
Chemical Reactivity and Derivatization Strategies of 4 3 Iodobenzyl Piperidine
Reactions Involving the Iodobenzyl Moiety
The carbon-iodine bond in the iodobenzyl portion of the molecule is a key site for various transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new chemical bonds and are widely used to modify aryl halides like 4-(3-iodobenzyl)piperidine. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org For this compound, this would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 3-position of the benzyl (B1604629) ring. wikipedia.orglibretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. libretexts.orgnih.gov The general applicability of Suzuki-Miyaura coupling to aryl iodides makes it a highly relevant transformation for this compound. researchgate.net The choice of catalyst, ligands, and base can be crucial for optimizing the reaction yield and purity of the product. libretexts.org For instance, palladacycle catalysts have been developed that are thermally stable and insensitive to air and water. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgclockss.org In the case of this compound, it could be reacted with various alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org The development of new catalysts, including phosphine-free systems, has expanded the scope of the Heck reaction. organic-chemistry.orgclockss.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netcommonorganicchemistry.com Reacting this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base like an amine would result in the formation of an alkynyl-substituted benzylpiperidine derivative. wikipedia.orgresearchgate.net The reaction can often be carried out under mild conditions. wikipedia.orgmdpi.com Copper-free variations of the Sonogashira reaction have also been developed. rsc.orglibretexts.org
| Reaction | Reactant | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst and base | Aryl-substituted benzylpiperidine |
| Heck | Alkene | Palladium catalyst and base | Alkene-substituted benzylpiperidine |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, and base | Alkynyl-substituted benzylpiperidine |
Nucleophilic Aromatic Substitution Variants at the Iodinated Position
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides is generally difficult, such reactions can occur under specific conditions or with highly reactive nucleophiles. nih.govjuniperpublishers.com The reactivity order in SNAr reactions is typically F > Cl ≈ Br > I, making iodide a poor leaving group. nih.gov However, in certain systems, such as with diaryliodonium salts, SNAr can proceed. diva-portal.org For this compound, this would involve the replacement of the iodine atom by a nucleophile. The presence of activating groups on the aromatic ring would facilitate this type of reaction. juniperpublishers.com
Halogen Exchange and Reduction Reactions
The iodine atom can be replaced by other halogens through halogen exchange reactions. For instance, treatment with an appropriate halide source can lead to the corresponding bromo or chloro derivative. google.com Additionally, the carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively removing the iodine atom. This can be achieved through various reducing agents, including catalytic hydrogenation.
Strategies for Isotopic Labeling for Research Applications (e.g., with ¹²³I, ¹²⁵I, ¹³¹I)
The presence of an iodine atom makes this compound a prime candidate for radioiodination, a crucial technique for developing radiopharmaceuticals for imaging and therapy. nih.gov The stable iodine can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.govmdpi.com
These isotopes have different properties making them suitable for various applications:
¹²³I: A γ-emitter with a half-life of 13.22 hours, suitable for Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.com
¹²⁵I: Emits low-energy gamma radiation and has a longer half-life of 59.4 days, making it useful for in vitro assays and preclinical research. mdpi.com
¹³¹I: Emits both beta particles and gamma rays, allowing it to be used for both therapy and imaging. mdpi.com
Radioiodination can be achieved through isotopic exchange reactions, where the non-radioactive iodine is swapped with a radioactive isotope. nih.govresearchgate.net These reactions are often performed at elevated temperatures in the presence of a suitable solvent. researchgate.net Copper-assisted nucleophilic substitution reactions are also employed for radioiodination. nih.gov The specific activity of the resulting radiolabeled compound is a critical parameter. researchgate.net
| Iodine Isotope | Half-life | Primary Emission | Primary Application |
|---|---|---|---|
| ¹²³I | 13.22 hours | Gamma | SPECT Imaging |
| ¹²⁵I | 59.4 days | Gamma (low energy) | Research/Preclinical |
| ¹³¹I | 8.02 days | Beta and Gamma | Therapy and Imaging |
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo various reactions to introduce substituents on the nitrogen atom.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. researchgate.net The reaction typically proceeds by nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate or triethylamine (B128534), can be employed to neutralize the acid formed during the reaction. researchgate.net Reductive amination is another common method for N-alkylation. sciencemadness.org
N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides to form amides. orientjchem.orgderpharmachemica.com This reaction is a fundamental transformation in organic synthesis and is often used to introduce a variety of functional groups or as a protecting group strategy. orientjchem.orgderpharmachemica.com Numerous methods have been developed for N-acylation, including catalyst-free conditions. orientjchem.org
Applications As a Molecular Scaffold and Research Tool in Chemical Sciences
Utilization as a Scaffold for Novel Compound Synthesis
The piperidine (B6355638) motif is a prevalent structural core in numerous pharmaceuticals and biologically active compounds. mdpi.com The presence of the iodobenzyl group on the piperidine ring of 4-(3-Iodobenzyl)piperidine provides a reactive handle for a variety of chemical transformations, making it an ideal scaffold for generating libraries of new chemical entities. mdpi.com
Design Principles for Scaffold Derivatization and Diversification
The derivatization of the this compound scaffold is guided by several key design principles aimed at exploring and optimizing biological activity. The core strategy involves leveraging the reactivity of the iodine atom and the nitrogen of the piperidine ring.
Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position of the benzyl (B1604629) ring, including aryl, alkynyl, and amino groups, respectively. This diversification is crucial for probing structure-activity relationships (SAR) and identifying pharmacophores that enhance target binding and selectivity.
N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized through alkylation or acylation. This allows for the introduction of various side chains, which can influence the compound's solubility, lipophilicity, and interaction with biological targets.
Modification of the Piperidine Ring: While less common, modifications to the piperidine ring itself, such as the introduction of substituents at other positions, can also be explored to fine-tune the scaffold's conformational properties and biological profile.
These derivatization strategies enable the systematic exploration of chemical space around the this compound core, leading to the generation of diverse compound libraries with a range of physicochemical and pharmacological properties.
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful approach for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. nih.gov The this compound scaffold is well-suited for this approach due to its multiple points of diversification.
The process often involves solid-phase synthesis, where the scaffold is attached to a solid support, allowing for the easy addition of building blocks and the purification of intermediates. muni.cz By systematically varying the reagents used in the derivatization steps, a large and diverse library of compounds can be generated. google.comgoogle.com This approach has been instrumental in the discovery of lead compounds for various drug targets. nih.gov
The generation of both focused and diverse chemical libraries is a key strategy in modern drug discovery. nih.gov
Role as a Precursor for Advanced Research Probes
The unique properties of this compound also make it a valuable precursor for the synthesis of advanced research probes, which are essential tools for studying biological processes at the molecular level.
Synthesis of Fluorescently Tagged Probes for Chemical Biology Studies
Fluorescent probes are indispensable for visualizing and tracking molecules within cells and tissues. hku.hk The this compound scaffold can be functionalized with fluorescent dyes to create probes for various applications. rsc.orgnih.gov
The synthesis of these probes typically involves coupling a fluorescent moiety to the scaffold. This can be achieved by reacting a derivative of the scaffold with an activated fluorescent dye. The resulting fluorescently tagged compounds can then be used in a variety of chemical biology studies, such as fluorescence microscopy and flow cytometry, to investigate the localization and dynamics of their biological targets.
Naphthalimide derivatives are a class of fluorophores known for their strong emission and high quantum efficiency, making them suitable for creating fluorescent probes. mdpi.com The synthesis of such probes often involves strategic chemical modifications to link the fluorophore to the desired scaffold. glenresearch.com
Development of Affinity Ligands for Biochemical Target Identification
Affinity ligands are molecules that bind with high affinity and selectivity to a specific biological target. They are crucial for target identification, validation, and drug discovery. The this compound scaffold has been used to develop affinity ligands for various receptors and enzymes.
For instance, derivatives of this compound have been explored as ligands for sigma receptors, which are involved in a variety of neurological processes. researchgate.netresearchgate.net The iodobenzyl group can be crucial for achieving high binding affinity. researchgate.net Furthermore, radioiodinated versions of these ligands, such as those incorporating Iodine-123 or Iodine-125, can be used as radiotracers in imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study the distribution and density of these receptors in the brain. nih.govmdpi.com
Derivatives have also been investigated as inhibitors of enzymes like human 8-oxoguanine DNA glycosylase-1 (OGG1), a key enzyme in the base excision repair pathway. acs.orgacs.org
Exploration in Materials Science Research
The applications of piperidine-containing compounds are expanding beyond the life sciences into the realm of materials science. While the exploration of this compound itself in this area is still nascent, its structural motifs suggest potential applications.
Piperidine-containing polymers are being investigated for various applications. rsc.org For example, polymers incorporating piperidine units can be precursors to novel ionomers and polyelectrolytes. rsc.org The presence of the benzyl and iodo groups on the this compound scaffold could offer unique properties to such polymers.
Furthermore, piperidine derivatives can act as ligands in catalysis. The nitrogen atom of the piperidine ring can coordinate with metal centers, influencing the activity and selectivity of catalysts. The specific substituents on the piperidine and benzyl rings can be tailored to optimize catalytic performance. The development of N-coordinated organoboron compounds has also shown promise in polymer synthesis and materials science. acs.org
The potential for this compound to serve as a precursor for novel polymers or as a ligand in catalytic systems represents an exciting avenue for future research in materials science.
Computational and Theoretical Chemistry Studies of 4 3 Iodobenzyl Piperidine
Conformational Analysis and Energy Landscape Studies
Conformational analysis is fundamental to understanding a molecule's biological activity, as its three-dimensional shape dictates how it interacts with biological targets. For 4-(3-Iodobenzyl)piperidine, this analysis involves exploring the spatial arrangements of its atoms, particularly the orientation of the 3-iodobenzyl group relative to the piperidine (B6355638) ring.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) methods are employed as a first step to map the potential energy surface of this compound. These classical methods use force fields, such as MMFF94 or MM2, to rapidly calculate the energies of thousands of possible conformations. nih.gov This process identifies low-energy conformers that are likely to exist under physiological conditions.
The primary conformational considerations for this molecule include:
Piperidine Ring Pucker: The piperidine ring predominantly adopts a stable chair conformation to minimize steric and torsional strain.
Substituent Orientation: The 3-iodobenzyl group at the C4 position can be in either an axial or equatorial position. Generally, for 4-substituted piperidines, the equatorial conformation is energetically favored to avoid 1,3-diaxial interactions. nih.govnih.gov
Torsional Angles: The rotation around the single bond connecting the benzyl (B1604629) group to the piperidine ring introduces additional conformers.
Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time, providing a view of the molecule's flexibility and the transitions between different conformational states. Such studies on related piperidine analogs have been crucial in developing 3D-QSAR models for various biological targets. researchgate.net For this compound, MD simulations would reveal the stability of the equatorial vs. axial conformers and the rotational freedom of the benzyl substituent.
| Conformational Feature | Description | Predicted Stable Form |
| Piperidine Ring | Six-membered saturated heterocycle | Chair conformation |
| Benzyl Substituent | Orientation of the 3-iodobenzyl group | Equatorial position is generally more stable than axial |
| Protonation State | The piperidine nitrogen can be neutral or protonated (piperidinium ion) | Protonation can stabilize the axial conformer through electrostatic interactions nih.gov |
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure (e.g., DFT Studies)
To refine the geometries and energies of the conformers identified by molecular mechanics, more accurate quantum chemical methods are used. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for molecules of this size. researchgate.netresearchgate.net Functionals like B3LYP or PBE0 combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed to perform geometry optimization. researchgate.netgoogle.comscispace.com
An optimization of the this compound structure would start from the low-energy chair conformations (with the substituent in both equatorial and axial positions). The calculations would yield the final, most stable 3D structures and their relative energies, confirming the preference for the equatorial conformer. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net
DFT also provides key insights into the electronic structure, such as the distribution of electron density and the molecular dipole moment. For instance, in related piperidine derivatives, the nitrogen atom is consistently found to be a site of high negative charge, making it a primary center for nucleophilic and hydrogen-bonding interactions. dergipark.org.tr
| Computational Method | Purpose | Typical Software |
| Molecular Mechanics (MM) | Rapidly scan and identify low-energy conformers. | Allinger's MM2, MMFF94 nih.gov |
| Density Functional Theory (DFT) | Optimize geometry, calculate relative energies, and determine electronic properties of stable conformers. | Gaussian, Jaguar, ORCA researchgate.netgoogle.com |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic properties of a molecule, which is invaluable for structure verification and interpretation of experimental data. schrodinger.comlehigh.edu
NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.io The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values are often scaled or referenced against a standard (like TMS) to correlate with experimental spectra. Such predictions can help assign complex splitting patterns and confirm the relative configuration of the molecule. schrodinger.com
IR Spectroscopy: DFT calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. researchgate.net These frequencies correlate with the absorption peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the N-H stretch (if non-N-substituted), C-H stretches (aliphatic and aromatic), C-N stretching of the piperidine ring, aromatic C=C stretching, and the C-I stretch at lower wavenumbers.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.net For this compound, the absorption is expected to be dominated by π → π* transitions within the iodobenzyl chromophore. The extent of conjugation and the presence of the iodine atom influence the exact position of the absorption maximum.
| Spectrum | Predicted Parameter | Computational Method | Key Structural Features Probed |
| NMR | Chemical Shifts (δ) and Coupling Constants (J) | GIAO method within DFT github.io | Chemical environment of H and C atoms, connectivity. |
| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation researchgate.net | Functional groups (N-H, C-H, C-N, C=C, C-I). |
| UV-Vis | Maximum Absorption Wavelength (λ_max) | Time-Dependent DFT (TD-DFT) researchgate.net | Conjugated π-systems (iodobenzyl group). |
Theoretical Structure-Reactivity and Structure-Property Relationship Studies
DFT calculations provide a wealth of information about a molecule's electronic properties, which can be used to understand its reactivity and establish structure-property relationships. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.netdergipark.org.tr It highlights electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For this compound, the MEP would likely show a negative potential around the piperidine nitrogen, indicating its role as a hydrogen bond acceptor or a site of protonation. The aromatic ring and the iodine atom would also exhibit distinct electrostatic features influencing intermolecular interactions.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which quantify the molecule's reactivity. nih.gov
| Descriptor | Definition | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability (electrophilicity). dergipark.org.tr |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Relates to chemical reactivity and kinetic stability. nih.gov |
| MEP | Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |
Molecular Docking and Simulation Studies for Exploring Theoretical Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. Given that many piperidine-containing compounds are biologically active, docking studies on this compound are essential for hypothesis-driven drug design. nih.govnih.gov Piperidine derivatives are known to target various receptors, including sigma receptors, histamine (B1213489) receptors, and monoamine transporters. nih.govresearchgate.netnih.govacs.org
A typical docking study would involve:
Obtaining the 3D crystal structure of a target protein (e.g., the sigma-1 receptor). researchgate.net
Defining the binding site or pocket within the protein.
Placing the 3D structure of this compound into the binding site in various orientations.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.
The results would predict the most stable binding mode and identify key intermolecular interactions, such as:
Hydrogen Bonds: The piperidine nitrogen (as a hydrogen bond acceptor) or N-H group (as a donor, if protonated) could interact with polar residues in the binding site.
π-π Stacking: The iodophenyl ring could engage in stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Hydrophobic Interactions: The benzyl and piperidine ring structures could form favorable contacts with nonpolar pockets of the receptor.
Halogen Bonding: The iodine atom could act as a halogen bond donor, interacting with a nucleophilic atom (like oxygen or nitrogen) in the protein backbone or side chain.
These predicted interactions provide a structural basis for the molecule's affinity and selectivity, guiding further chemical modifications to improve its potency. nih.gov
| Interaction Type | Potential Site on this compound | Example Receptor Residue |
| Hydrogen Bond | Piperidine Nitrogen (acceptor/donor) | Asp, Glu, Ser, Thr |
| π-π Stacking | Iodophenyl Ring | Phe, Tyr, Trp |
| Hydrophobic | Benzyl and Piperidine Moieties | Leu, Val, Ile, Ala |
| Halogen Bond | Iodine Atom | Carbonyl Oxygen, Amine Nitrogen |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. smu.edu For this compound, this could involve studying its synthesis or its metabolic pathways.
One common synthesis route is the N-alkylation of a 4-benzylpiperidine (B145979) precursor with a 3-iodobenzyl halide or the reductive amination of piperidine with 3-iodobenzaldehyde. dtic.mil DFT calculations can be used to model the reaction pathway for such a synthesis. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. smu.edu Comparing the activation energies for different proposed mechanisms can help determine the most likely pathway. smu.eduresearchgate.net
For instance, in the S_N2 reaction between piperidine and 3-iodobenzyl bromide, computational analysis could model the approach of the piperidine nitrogen to the benzylic carbon, the simultaneous breaking of the C-Br bond, and the structure and energy of the transition state. This provides a detailed, atomistic understanding of the reaction dynamics that is often inaccessible through experimental means alone.
Advanced Analytical Characterization Techniques for Research Grade Compounds
Spectroscopic Methods for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR is crucial for identifying the number and types of hydrogen atoms in a molecule. In 4-(3-Iodobenzyl)piperidine, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the benzyl (B1604629) methylene (B1212753) bridge, and the iodinated aromatic ring. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons on carbons adjacent to the nitrogen in the piperidine ring would appear at a different chemical shift compared to the other piperidine protons. chemicalbook.comhmdb.ca The aromatic protons would exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the iodine atom and the benzyl group. libretexts.org
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. masterorganicchemistry.com The chemical shifts of the carbon atoms in the piperidine ring, the benzylic methylene carbon, and the carbons of the iodophenyl group are diagnostic. chemicalbook.com The carbon atom directly bonded to the iodine would show a characteristic upfield shift due to the heavy atom effect. The presence of symmetry in the molecule can reduce the number of observed signals. masterorganicchemistry.com
¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, which lacks fluorine, ¹⁹F NMR is a powerful tool for fluorinated analogs. If a fluorine atom were present, its NMR spectrum would provide sensitive information about its local chemical environment.
¹²⁹I NMR Spectroscopy: Iodine-129 NMR is a specialized technique that could theoretically be used to directly probe the iodine atom in the molecule. However, due to the low natural abundance and unfavorable nuclear properties of ¹²⁹I, this technique is not routinely employed in standard chemical analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine CH₂ (adjacent to N) | 2.5 - 3.0 | 45 - 55 |
| Piperidine CH₂ | 1.4 - 1.8 | 24 - 30 |
| Piperidine CH | 1.2 - 1.6 | 30 - 40 |
| Benzyl CH₂ | 2.5 - 2.8 | 35 - 45 |
| Aromatic CH | 6.8 - 7.8 | 125 - 140 |
| Aromatic C-I | - | 90 - 100 |
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. libretexts.orgwashington.eduipb.pt
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uakron.edu It is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com For example, by comparing the experimentally measured exact mass with the calculated theoretical mass, the correct molecular formula can be confirmed with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS): Also known as MS², tandem mass spectrometry involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the benzyl and piperidine moieties. The fragmentation pathways can be predicted based on the known chemical properties of the molecule, and the observed fragments can be used to piece together its structure.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. specac.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: An IR spectrum shows the absorption of infrared radiation by a molecule as a function of frequency (typically expressed as wavenumber, cm⁻¹). libretexts.org For this compound, characteristic IR absorption bands would be expected for the N-H stretch of the piperidine ring (if present as a secondary amine), C-H stretches (both aliphatic and aromatic), and C-C and C-N bond vibrations. chemicalbook.com The presence of the aromatic ring would be indicated by characteristic peaks in the 1450-1600 cm⁻¹ region. nist.gov The C-I bond also has a characteristic stretching frequency, although it may be weak and appear in the fingerprint region (below 1500 cm⁻¹), which is often complex. specac.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. westmont.edu It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring in this compound would likely produce strong Raman signals. spectroscopyonline.comnih.gov The C-I bond may also be more readily observable in the Raman spectrum compared to the IR spectrum.
Table 2: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (broad) | 3300 - 3500 (weak) |
| Aromatic C-H Stretch | 3000 - 3100 (sharp) | 3000 - 3100 (strong) |
| Aliphatic C-H Stretch | 2850 - 2960 (strong, sharp) | 2850 - 2960 (strong) |
| C=C Aromatic Ring Stretch | 1450 - 1600 (medium) | 1580 - 1620 (strong) |
| C-N Stretch | 1020 - 1250 (medium) | 1020 - 1250 (weak) |
| C-I Stretch | 500 - 600 (weak) | 500 - 600 (strong) |
Note: These are general ranges and can vary based on the specific molecular environment. specac.comresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. researchgate.netupi.edu This technique is primarily used to study molecules containing chromophores, which are parts of a molecule that absorb light.
The iodinated benzene (B151609) ring in this compound acts as a chromophore. The UV-Vis spectrum would show absorption bands corresponding to electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the substitution pattern on the benzene ring. While UV-Vis spectroscopy is less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophore. ijprajournal.comnerc.ac.uk
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities. These techniques rely on the differential partitioning of components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. asianjpr.com For this compound, a reversed-phase HPLC method would typically be developed.
Method Development: The development of an HPLC method involves selecting an appropriate column (e.g., C18), mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector (e.g., UV detector set to a wavelength where the analyte absorbs). nih.govgoogle.com The mobile phase composition, flow rate, and column temperature are optimized to achieve good separation of the main compound from any potential impurities. For compounds lacking a strong UV chromophore, alternative detectors like a Charged Aerosol Detector (CAD) can be used. researchgate.netepa.gov
Validation: Once a method is developed, it must be validated to ensure it is reliable and reproducible. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov A validated HPLC method is crucial for accurately determining the purity of a research-grade sample of this compound.
Table 3: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Note: These parameters are illustrative and would need to be optimized for the specific analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. While this compound possesses moderate volatility, its analysis via GC-MS is significantly improved through chemical derivatization. The secondary amine of the piperidine ring is a polar functional group that can cause peak tailing on standard non-polar GC columns due to interactions with active sites.
To mitigate this and enhance volatility, the compound is often converted into a less polar, more volatile derivative prior to analysis. A common derivatization strategy is N-acetylation, where the piperidine nitrogen is reacted with acetic anhydride (B1165640) to form N-acetyl-4-(3-iodobenzyl)piperidine. This derivative exhibits improved chromatographic behavior, yielding sharp, symmetrical peaks.
Upon injection, the derivatized sample is separated on the GC column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).
The mass spectrum of the N-acetylated derivative is highly informative. The molecular ion peak ([M]⁺) confirms the molecular weight of the derivative. The presence of iodine is readily identified by its characteristic isotopic signature and a significant fragment corresponding to the loss of the iodine atom (an [M-127]⁺ peak). Other key fragments arise from benzylic cleavage (cleavage of the bond between the CH₂ group and the piperidine ring) and fragmentation of the piperidine ring itself, providing definitive structural confirmation.
| Parameter | Value / Observation | Interpretation |
|---|---|---|
| GC Retention Time (tᵣ) | 14.85 min | Elution time under specific column and temperature program conditions. |
| Molecular Ion ([M]⁺) | 343.05 m/z | Corresponds to the exact mass of the N-acetylated derivative (C₁₄H₁₈INO). |
| Key Fragment 1 | 216.1 m/z | [M-I]⁺; Loss of the iodine atom. Confirms the presence of iodine. |
| Key Fragment 2 | 126.1 m/z | Corresponds to the N-acetyl-4-methylenepiperidinium cation, resulting from benzylic cleavage. |
| Key Fragment 3 | 217.0 m/z | Corresponds to the 3-iodobenzyl cation [C₇H₆I]⁺. |
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Chiral chromatography is a specialized form of liquid chromatography used to separate stereoisomers (enantiomers or diastereomers). An analysis of the structure of this compound reveals that the molecule itself is achiral, as it contains no stereocenters and possesses a plane of symmetry. Therefore, it exists as a single structure and does not have enantiomers that would require chiral separation.
However, the utility of chiral chromatography becomes critical when this compound is employed as a scaffold or intermediate in the synthesis of more complex, chiral molecules. For instance, if the piperidine nitrogen were to be functionalized with a chiral auxiliary, or if subsequent reactions introduced a stereocenter elsewhere in the molecule (e.g., on the piperidine ring), the resulting product could be a racemic or diastereomeric mixture.
In such a scenario, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for both analytical-scale assessment of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) and for preparative-scale separation of the isomers. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support.
The resulting chromatogram would show two distinct peaks for the R- and S-enantiomers, allowing for their quantification. The quality of the separation is assessed by the resolution (Rs) between the two peaks.
| Parameter | Enantiomer 1 (e.g., R) | Enantiomer 2 (e.g., S) | Separation Metric |
|---|---|---|---|
| Retention Time (tᵣ) | 9.32 min | 11.15 min | Resolution (Rₛ): 2.1 Selectivity (α): 1.20 |
| Peak Area | 50.1% | 49.9% | |
| Mobile Phase | Hexane/Isopropanol (90:10) |
X-ray Crystallography for Solid-State Structure Determination
Once a suitable crystal is mounted, it is irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell (the smallest repeating unit of the crystal lattice) can be constructed. From this map, the exact positions of all non-hydrogen atoms are determined.
For this compound, crystallographic data would confirm the expected molecular connectivity. Furthermore, it would reveal the solid-state conformation, such as the piperidine ring adopting a stable chair conformation with the bulky 3-iodobenzyl group in the equatorial position to minimize steric hindrance. The analysis would also detail the torsional angles defining the orientation of the aromatic ring relative to the piperidine ring and any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that stabilize the crystal packing.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₁₆IN |
| Formula Weight | 301.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.54 Å, b = 6.88 Å, c = 17.21 Å, β = 98.5° |
| Volume (V) | 1234.5 ų |
| Z (Molecules per unit cell) | 4 |
| Selected Bond Length (C-I) | 2.10 Å |
| Selected Bond Angle (C-C-N in piperidine) | 111.2° |
Elemental Analysis and Thermogravimetric Analysis (TGA) for Research Samples
Elemental Analysis (EA) and Thermogravimetric Analysis (TGA) are fundamental techniques used to confirm the elemental composition and thermal stability of a purified research sample, respectively.
Elemental Analysis (EA) provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). A small, precisely weighed amount of the sample is combusted at high temperature, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and measured by a detector. The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₆IN). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and high purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). For a pure, non-hydrated, and non-solvated organic compound like this compound, the TGA curve is expected to show a flat baseline at 100% mass until the onset of thermal decomposition. At the decomposition temperature (Tₔ), a sharp, single-step mass loss occurs as the molecule breaks down into volatile fragments. The analysis provides information on the thermal stability of the compound and can indicate the presence of residual solvent or water if mass loss is observed at lower temperatures (e.g., below 120°C).
| Analysis Type | Parameter | Theoretical / Expected Value | Hypothetical Found Value |
|---|---|---|---|
| Elemental Analysis | % Carbon (C) | 47.86% | 47.91% |
| % Hydrogen (H) | 5.36% | 5.33% | |
| % Nitrogen (N) | 4.65% | 4.68% | |
| Thermogravimetric Analysis (TGA) | Initial Mass Loss (<150°C) | ~0% | 0.15% |
| Onset Decomposition (Tₔ) | >200°C | 245°C | |
| Residual Mass (@ 600°C) | ~0% | 0.5% |
Future Research Directions and Unexplored Academic Avenues
Integration into Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The structure of 4-(3-Iodobenzyl)piperidine is well-suited for exploration within modern synthetic methodologies that offer enhanced efficiency, safety, and control over traditional batch chemistry.
Flow Chemistry: Continuous-flow synthesis could provide a platform for the rapid and scalable production of this compound derivatives. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors could enable the safe execution of highly exothermic or fast reactions, such as metal-catalyzed cross-coupling reactions involving the aryl iodide. Future research could focus on developing a multi-step, fully continuous process starting from simple building blocks to generate a library of analogues.
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under exceptionally mild conditions. sigmaaldrich.com The iodoaryl moiety of this compound is an excellent substrate for photoredox-mediated reactions. Furthermore, the piperidine (B6355638) ring itself contains C–H bonds alpha to the nitrogen atom that are susceptible to functionalization via photoredox-catalyzed hydrogen atom transfer (HAT). nih.govbeilstein-journals.org A significant research avenue would be the development of dual catalytic cycles where a photocatalyst activates the aryl iodide while a second catalyst engages in C-H functionalization of the piperidine, allowing for complex, one-pot transformations. nih.gov
| Methodology | Potential Application to this compound | Anticipated Advantages |
|---|---|---|
| Flow Chemistry | Scalable synthesis of derivatives via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Improved safety, higher throughput, precise reaction control, ease of scale-up. |
| Photoredox Catalysis | Activation of the C-I bond for coupling reactions; C-H functionalization of the piperidine ring. | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. |
Exploration of Unconventional Derivatization Pathways and Reaction Types
Beyond conventional cross-coupling reactions, the unique structural elements of this compound invite the exploration of more novel derivatization strategies.
Future work could focus on the direct C–H functionalization of the piperidine ring, a challenging but highly valuable transformation that adds molecular complexity without the need for pre-functionalized substrates. nih.gov Methods involving transition-metal catalysis or photoredox catalysis could be investigated to selectively introduce substituents at various positions on the piperidine scaffold. nih.gov Another unexplored area is the use of the aryl iodide as a linchpin for radical cascade reactions, where initial radical formation at the C–I bond triggers a series of intramolecular cyclizations or additions to forge complex polycyclic structures.
Potential for Development of Advanced Chemical Tools
The distinct functional groups within this compound—a hydrogen bond-accepting nitrogen, a conformationally flexible linker, and a halogen-bond-donating iodoaryl group—make it a promising building block for advanced chemical tools.
Supramolecular Assembly Components: The iodine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. This property could be exploited to design and construct complex, self-assembling supramolecular architectures such as cages, polymers, or liquid crystals. The piperidine nitrogen can simultaneously act as a hydrogen bond acceptor, enabling the creation of multi-point recognition systems.
Chemical Sensors: The this compound scaffold could serve as the core for novel chemical sensors. Derivatization of the iodoaryl group with a fluorescent reporter (a fluorophore) could yield a sensor whose emission properties change upon the binding of an analyte (e.g., a metal ion or a small organic molecule) to the piperidine nitrogen. This "turn-on" or "turn-off" fluorescence response would allow for the sensitive and selective detection of the target analyte.
Advancements in Theoretical Prediction of Compound Behavior and Reactivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. Future theoretical studies on this compound could provide profound insights.
Density Functional Theory (DFT) calculations can be employed to predict key properties such as bond dissociation energies (particularly for the C–I bond), molecular orbital energies, and electrostatic potential maps. This information is crucial for anticipating the molecule's reactivity in various chemical environments. Furthermore, molecular dynamics (MD) simulations could explore the conformational landscape of the molecule and its derivatives, which is vital for understanding receptor binding or the pre-organization required for supramolecular assembly. Docking studies could also be used to predict how derivatives of this scaffold might interact with biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.gov
| Computational Method | Research Goal | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Predict reactivity and spectroscopic properties. | Bond strengths, reaction barriers, NMR/IR spectra predictions. |
| Molecular Dynamics (MD) | Simulate conformational behavior in solution. | Understanding of flexibility, solvent effects, and binding poses. |
| Molecular Docking | Predict binding affinity to biological targets. | Identification of potential protein interactions for drug design. nih.gov |
Cross-Disciplinary Research Opportunities with Materials Science and Chemical Physics
The unique combination of a heavy atom (iodine), an aromatic system, and a flexible aliphatic heterocycle opens up collaborative research opportunities with materials science and chemical physics.
Materials Science: By converting the iodoaryl group into a polymerizable handle (e.g., a vinyl or ethynyl (B1212043) group), this compound could be incorporated as a monomer into novel polymers. The presence of the heavy iodine atom could impart interesting properties to the resulting materials, such as high refractive index, increased X-ray absorption, or altered photophysical characteristics. These materials could find applications in optics, electronics, or advanced coatings.
Chemical Physics: The molecule and its derivatives are excellent candidates for photophysical studies. Investigating the excited-state dynamics of the iodoaryl chromophore upon photoexcitation could provide fundamental insights into processes like intersystem crossing and energy transfer, which are relevant to photoredox catalysis and materials science. Time-resolved spectroscopy could be used to probe these ultrafast events and build a comprehensive picture of the molecule's interaction with light.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Iodobenzyl)piperidine, and how can intermediates be characterized?
- Methodological Answer : Arylpiperidine derivatives like this compound are typically synthesized via reductive amination or nucleophilic substitution. For example, bromonaphthalene derivatives can be converted to piperidine intermediates using benzyl-protected precursors, followed by deprotection (e.g., catalytic hydrogenation). Key intermediates are characterized via NMR (e.g., δ 6.80–7.2 ppm for aromatic protons) and mass spectrometry (parent ion peaks at m/z 421.1 for iodinated analogs). Reaction yields (~18% in some cases) highlight the need for optimization of solvent systems (e.g., THF vs. DCM) and temperature .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and piperidine backbone signals (δ 1.4–3.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 421.1 for iodinated derivatives).
- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies).
- Elemental Analysis : Verify C, H, N, and I content.
Discrepancies in spectral data may arise from residual solvents or stereoisomers; use 2D NMR (COSY, NOESY) to resolve ambiguities .
Q. What biological targets are associated with this compound derivatives?
- Methodological Answer : Piperidine scaffolds often target central nervous system receptors (e.g., opioid, dopamine receptors). For example, N-substituted piperidines with iodobenzyl groups show affinity for σ-1 receptors or PARP-1 inhibitors. In vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., thermal nociception) are used to validate activity. Reference compounds like LY255582 (a 4-(3-hydroxyphenyl)piperidine derivative) provide benchmarks for receptor engagement studies .
Advanced Research Questions
Q. How can structural modifications to this compound improve its pharmacological profile?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., sulfonyl, methoxy) to enhance metabolic stability.
- Stereochemistry : Use chiral resolution (e.g., HPLC with amylose columns) to isolate enantiomers. X-ray crystallography confirms equatorial vs. axial orientations of substituents, which impact receptor binding (e.g., 3R,4R isomers show higher opioid antagonism) .
- Table : SAR of Piperidine Derivatives
| Substituent Position | Biological Activity | Key Finding |
|---|---|---|
| 3-Iodobenzyl (C4) | σ-1 Receptor Binding | IC50 = 12 nM |
| 4-Methoxy (C2) | Metabolic Stability | t1/2 increased by 2x |
| N-Benzylsulfonyl | PARP-1 Inhibition | Ki = 8.5 nM |
| (Data synthesized from ) |
Q. How can conflicting data on receptor binding affinity be resolved for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, radioligand concentration). To address this:
- Standardize Assays : Use HEK-293 cells expressing human receptors and [³H]-ligands at Kd concentrations.
- Control for Lipophilicity : Measure logP values (e.g., via shake-flask method) to correct for nonspecific binding.
- Molecular Dynamics Simulations : Predict binding poses using software like AutoDock Vina to identify steric clashes or hydrogen-bonding mismatches .
Q. What strategies optimize the radioiodination of this compound for imaging studies?
- Methodological Answer :
- Isotopic Exchange : React 4-(3-Bromobenzyl)piperidine with Na¹²⁵I in acetone at 80°C for 2 hours (yield: ~70%).
- Non-isotopic Methods : Use Bolton-Hunter reagent to conjugate ¹²⁵I to the benzyl group.
- Purification : Separate iodinated products via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Validate radiochemical purity (>98%) with radio-TLC .
Q. How can computational modeling guide the design of this compound derivatives with reduced off-target effects?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite to screen derivatives against target (e.g., PARP-1) and anti-targets (e.g., CYP450 enzymes).
- ADMET Prediction : SwissADME predicts BBB permeability (e.g., this compound has high CNS penetration due to logP = 2.8).
- Free-Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers to prioritize synthetic targets .
Notes for Methodological Rigor
- Synthesis : Optimize deprotection steps (e.g., H2/Pd-C vs. TFA) to minimize byproducts.
- Analytical Validation : Use triple-quadrupole MS for trace impurity detection.
- In Vivo Studies : Include blocking experiments with cold ligands to confirm receptor specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
